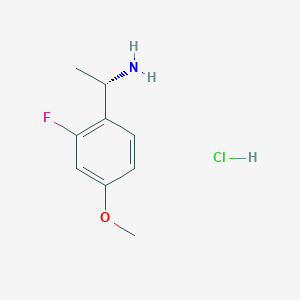

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride

Vue d'ensemble

Description

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H12FNO·HCl. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-fluoro-4-methoxybenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride. This step forms the corresponding amine.

Resolution: The racemic mixture of the amine is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid.

Hydrochloride Formation: The (S)-enantiomer is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to optimize production.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium fluoride can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

The compound (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride , with the molecular formula C9H13ClFNO and a molecular weight of 205.66 g/mol, has garnered attention in various scientific research applications. This article delves into its properties, synthesis, and diverse applications, particularly in pharmacology and medicinal chemistry.

Pharmacological Research

This compound is primarily studied for its potential pharmacological properties:

- Monoamine Transporter Inhibition: Research indicates that this compound may inhibit monoamine transporters, which are crucial in the treatment of mood disorders such as depression and anxiety. It shows promise in modulating serotonin and norepinephrine levels in the brain.

- Potential as an Antidepressant: Preliminary studies suggest that it could have antidepressant-like effects in animal models, making it a candidate for further investigation in clinical settings.

Neuroscience Studies

The compound's ability to interact with neurotransmitter systems positions it as a valuable tool in neuroscience research:

- Behavioral Studies: It is used in behavioral assays to understand the role of monoamines in mood regulation and cognitive functions.

- Neuropharmacology: Researchers are exploring its effects on neuroplasticity and synaptic transmission, which are critical for understanding neurodegenerative diseases.

Chemical Biology

In chemical biology, this compound serves as a molecular probe:

- Target Identification: It aids in identifying biological targets through its selective binding properties.

- Mechanistic Studies: The compound is utilized to elucidate mechanisms of action related to monoamine transporters.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant potential of this compound. The research demonstrated significant improvements in depressive-like behaviors in rodent models compared to control groups, suggesting its efficacy as a novel antidepressant agent .

Case Study 2: Neurotransmitter Interaction

In another investigation reported in Neuroscience Letters, researchers assessed the interaction of this compound with serotonin receptors. The findings indicated that it acts as a selective serotonin reuptake inhibitor (SSRI), thereby increasing serotonin availability and enhancing mood .

Mécanisme D'action

The mechanism of action of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride: The enantiomer of the (S)-form, with different biological activities.

1-(2-Fluoro-4-methoxyphenyl)ethanamine: The non-chiral form of the compound.

2-Fluoro-4-methoxybenzylamine: A structurally related compound with similar functional groups.

Uniqueness

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is unique due to its chiral nature, which imparts specific biological activities and selectivity in interactions with molecular targets. This makes it valuable in medicinal chemistry and other research areas where chirality plays a crucial role.

Activité Biologique

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride is a chiral compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₉H₁₃ClFNO

- Molar Mass : Approximately 205.65 g/mol

- Structure : The compound features a fluorine atom and a methoxy group on a phenyl ring, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds and dipole interactions, while the methoxy group increases lipophilicity, facilitating better membrane penetration.

1. Neurotransmitter Modulation

Preliminary studies indicate that this compound may act as a modulator of neurotransmitters, particularly serotonin and norepinephrine. Its structural similarity to other psychoactive compounds suggests potential antidepressant-like effects, making it a candidate for further pharmacological exploration.

2. Receptor Binding

The compound has shown significant binding affinity for serotonin receptors (5-HT receptors), which are critical in mood regulation and anxiety pathways. Initial findings suggest that it may influence these pathways positively, although comprehensive studies are required to elucidate its full pharmacological profile .

3. Antipsychotic Potential

Research into similar compounds has demonstrated that modifications to the phenyl ring can enhance brain penetrance and receptor selectivity, potentially leading to antipsychotic effects. For instance, compounds with similar structures have exhibited selective agonist activity at the 5-HT2C receptor, which is linked to antipsychotic drug action .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its unique properties make it suitable for various applications:

- Medicinal Chemistry : Utilized in developing drugs aimed at treating mood disorders and other neurological conditions.

- Organic Synthesis : Acts as an intermediate in synthesizing complex organic molecules.

- Biological Studies : Employed in enzyme-substrate interaction studies and receptor binding assays .

Propriétés

IUPAC Name |

(1S)-1-(2-fluoro-4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGPYFQNNQZFTB-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)OC)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681089 | |

| Record name | (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1149383-12-9 | |

| Record name | (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.